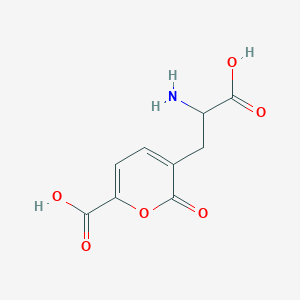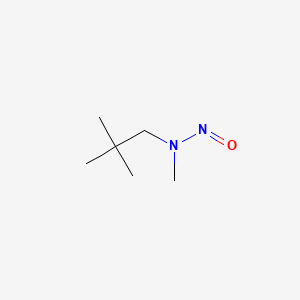
Methyl(neopentyl)nitrosamine
Vue d'ensemble
Description
Methyl(neopentyl)nitrosamine is a highly toxic and carcinogenic compound that belongs to the nitrosamine family. It is commonly used in laboratory experiments to induce cancer in animals for research purposes. The compound is synthesized through a complex process that involves the reaction of neopentylamine with nitrite ions.
Mécanisme D'action
Methyl(neopentyl)nitrosamine induces cancer by reacting with DNA to form DNA adducts. These adducts cause mutations in the DNA, leading to the development of cancer. The compound is also known to cause oxidative stress, which can lead to the development of cancer.
Biochemical and Physiological Effects
Methyl(neopentyl)nitrosamine is highly toxic and carcinogenic. The compound is known to cause liver damage, kidney damage, and lung damage. It is also known to cause DNA damage and mutations, leading to the development of cancer. The compound is also known to cause oxidative stress, which can lead to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl(neopentyl)nitrosamine is a highly effective tool for inducing cancer in animals for research purposes. The compound is relatively easy to synthesize and is readily available. However, the use of Methyl(neopentyl)nitrosamine in laboratory experiments is limited by its high toxicity and carcinogenicity. The compound must be handled with extreme caution, and appropriate safety measures must be taken to prevent exposure.
Orientations Futures
Future research on Methyl(neopentyl)nitrosamine should focus on developing safer and more effective alternatives for inducing cancer in animals for research purposes. Research should also focus on developing therapies to prevent and treat cancer caused by Methyl(neopentyl)nitrosamine exposure. Additionally, research should focus on identifying the environmental factors that contribute to the formation of Methyl(neopentyl)nitrosamine and developing strategies to reduce exposure to this highly toxic and carcinogenic compound.
Conclusion
Methyl(neopentyl)nitrosamine is a highly toxic and carcinogenic compound that is commonly used in laboratory experiments to induce cancer in animals for research purposes. The compound is synthesized through a complex process that involves the reaction of neopentylamine with nitrite ions. Methyl(neopentyl)nitrosamine induces cancer by reacting with DNA to form DNA adducts, causing mutations in the DNA, leading to the development of cancer. The compound is highly toxic and carcinogenic, causing liver damage, kidney damage, and lung damage. The use of Methyl(neopentyl)nitrosamine in laboratory experiments is limited by its high toxicity and carcinogenicity. Future research on Methyl(neopentyl)nitrosamine should focus on developing safer and more effective alternatives for inducing cancer in animals for research purposes and developing therapies to prevent and treat cancer caused by Methyl(neopentyl)nitrosamine exposure.
Méthodes De Synthèse
Methyl(neopentyl)nitrosamine is synthesized through a complex process that involves the reaction of neopentylamine with nitrite ions. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid. The resulting product is a highly toxic and carcinogenic compound that is commonly used in laboratory experiments to induce cancer in animals.
Applications De Recherche Scientifique
Methyl(neopentyl)nitrosamine is commonly used in laboratory experiments to induce cancer in animals for research purposes. The compound is used to study the mechanism of carcinogenesis and to evaluate the efficacy of potential cancer therapies. Methyl(neopentyl)nitrosamine is also used to study the effects of environmental toxins on human health.
Propriétés
IUPAC Name |
N-(2,2-dimethylpropyl)-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)5-8(4)7-9/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAQPCFJFQRDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878852 | |
| Record name | N-NITROSO-METHYL-NEOPENTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(neopentyl)nitrosamine | |
CAS RN |
31820-22-1 | |
| Record name | Methyl(neopentyl)nitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031820221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-NITROSO-METHYL-NEOPENTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL(NEOPENTYL)NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRM3W9BWK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






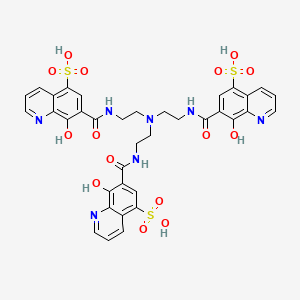

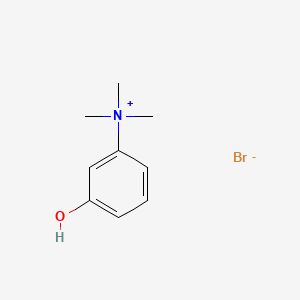
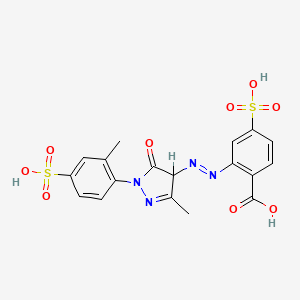
![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)

![carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1196502.png)
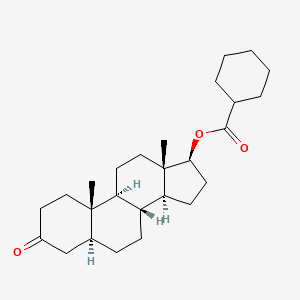
![2,5-Diazabicyclo[2.2.2]octane](/img/structure/B1196504.png)
